Boc-norArg(Boc)2-OH

Vue d'ensemble

Description

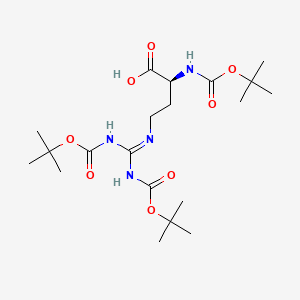

Boc-norArg(Boc)2-OH, also known as Nα,NG,NG-Tri-tert-butyloxycarbonyl-norarginine, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of two tert-butyloxycarbonyl (Boc) protecting groups, which are used to protect the amino groups during chemical reactions.

Mécanisme D'action

Target of Action

Boc-norArg(Boc)2-OH, also known as Tri-N-Boc-L-Norarginine, primarily targets enzymes involved in peptide synthesis. It is a derivative of arginine, an amino acid that plays a crucial role in various biological processes, including protein synthesis and cell signaling .

Mode of Action

The compound interacts with its targets by acting as a building block in peptide synthesis. The Boc (tert-butyloxycarbonyl) groups protect the amino and guanidino groups of the arginine derivative, preventing unwanted side reactions during peptide chain elongation. This protection is crucial for the selective formation of peptide bonds .

Biochemical Pathways

This compound is involved in the biochemical pathways of protein synthesis. By incorporating into the growing peptide chain, it ensures the correct sequence and structure of the synthesized peptides. This process is essential for the production of functional proteins and peptides, which are vital for cellular functions and signaling .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are influenced by its chemical structure. The Boc groups enhance the compound’s stability and solubility, improving its bioavailability. Once the Boc groups are removed under physiological conditions, the active arginine derivative can participate in biological processes .

Result of Action

At the molecular level, this compound facilitates the synthesis of peptides with high specificity and efficiency. This leads to the production of functional proteins that are essential for various cellular activities, including enzyme catalysis, signal transduction, and structural support .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of this compound. The Boc groups provide stability under a range of conditions, but they are designed to be removed under specific conditions (e.g., acidic environments) to release the active arginine derivative .

Analyse Biochimique

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is possible that threshold effects, as well as toxic or adverse effects at high doses, may be observed .

Transport and Distribution

It is possible that this compound may interact with transporters or binding proteins, and may have effects on its localization or accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-norArg(Boc)2-OH typically involves the protection of the amino groups of norarginine using di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the Boc-protected derivative. The reaction conditions are generally mild, and the process can be conducted under either aqueous or anhydrous conditions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The process involves the careful control of reaction parameters such as temperature, pH, and reactant concentrations to ensure the consistent production of high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-norArg(Boc)2-OH undergoes various chemical reactions, including:

Substitution Reactions: The Boc groups can be selectively removed under acidic conditions to yield the free amine.

Oxidation and Reduction Reactions: The guanidine group in norarginine can participate in redox reactions, although these are less common for the Boc-protected derivative.

Coupling Reactions: This compound is frequently used in peptide coupling reactions, where it reacts with other amino acids or peptide fragments to form longer peptide chains.

Common Reagents and Conditions

Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove Boc protecting groups.

Coupling Reagents: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used in peptide coupling reactions.

Bases: Triethylamine or sodium hydroxide are used to facilitate the initial Boc protection.

Major Products Formed

The primary product formed from the deprotection of this compound is norarginine, which can then participate in further chemical reactions to form peptides or other derivatives .

Applications De Recherche Scientifique

Boc-norArg(Boc)2-OH has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and other complex molecules. The Boc protecting groups provide stability during multi-step synthesis processes.

Biology: this compound is used in the study of protein structure and function. It allows for the incorporation of arginine residues into peptides and proteins.

Medicine: The compound is used in the development of peptide-based therapeutics. It enables the synthesis of peptides with specific sequences and modifications.

Industry: this compound is used in the production of peptide-based materials and coatings. .

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-Arg(Boc)2-OH: Another Boc-protected derivative of arginine, used similarly in peptide synthesis.

Fmoc-norArg(Boc)2-OH: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group, used in solid-phase peptide synthesis.

Cbz-Arg(Boc)2-OH: A derivative with a benzyloxycarbonyl (Cbz) protecting group, used in peptide synthesis

Uniqueness

Boc-norArg(Boc)2-OH is unique due to its dual Boc protection, which provides enhanced stability and selectivity during synthesis. The use of Boc groups allows for orthogonal protection strategies, enabling the selective deprotection of specific amino groups under controlled conditions .

Activité Biologique

Boc-norArg(Boc)2-OH, also known as Fmoc-L-norarginine(Boc)2-OH, is a derivative of the amino acid arginine that has garnered attention due to its potential biological activities. This compound is particularly significant in peptide synthesis and has implications in various biological and pharmacological contexts.

- Chemical Name: (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-N,N'-bis-t-butyloxycarbonyl-2-amino-4-guanidino-butyric acid

- Molecular Formula: C20H36N4O8

- Molecular Weight: 444.53 g/mol

- CAS Number: 71752650

Biological Activity

This compound exhibits several noteworthy biological activities:

- Peptide Synthesis:

-

Influence on Hormonal Secretion:

- Research indicates that derivatives of arginine can influence the secretion of anabolic hormones, which play a crucial role in muscle growth and recovery. This suggests that this compound may have ergogenic effects, potentially beneficial for athletes and individuals engaged in high-intensity training .

-

Cellular Effects:

- Studies have shown that arginine derivatives can modulate nitric oxide (NO) production, which is vital for various physiological processes including vasodilation and immune response. The ability of this compound to influence NO synthesis could have therapeutic implications in cardiovascular health .

Case Study 1: Ergogenic Effects

A study published in Critical Reviews in Food Science and Nutrition explored the effects of amino acid derivatives on physical performance. It was found that arginine derivatives, including this compound, significantly improved exercise performance by enhancing blood flow and nutrient delivery to muscles during physical activity .

Case Study 2: Nitric Oxide Modulation

In a cellular study examining the role of arginine derivatives on NO production, this compound was shown to increase NO levels in endothelial cells. This increase was associated with improved endothelial function, suggesting potential benefits for cardiovascular health .

Comparative Analysis

| Property | This compound | Other Arginine Derivatives |

|---|---|---|

| Molecular Weight | 444.53 g/mol | Varies (e.g., Homoarginine ~662 g/mol) |

| Peptide Synthesis Utility | High | Moderate to High |

| Influence on NO Production | Yes | Yes |

| Ergogenic Potential | Yes | Yes |

Propriétés

IUPAC Name |

(2S)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N4O8/c1-18(2,3)30-15(27)22-12(13(25)26)10-11-21-14(23-16(28)31-19(4,5)6)24-17(29)32-20(7,8)9/h12H,10-11H2,1-9H3,(H,22,27)(H,25,26)(H2,21,23,24,28,29)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJBQYVLEIKLFN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858502 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869094-29-1 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.